5-(methylsulfonylsulfanylmethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(methylsulfonylsulfanylmethyl)-1H-imidazole is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylsulfonylsulfanylmethyl)-1H-imidazole typically involves the introduction of the methylsulfonylsulfanylmethyl group to the imidazole ring. One common method is the nucleophilic substitution reaction, where a suitable precursor imidazole is reacted with a methylsulfonylsulfanylmethyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(methylsulfonylsulfanylmethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols.
Scientific Research Applications
5-(methylsulfonylsulfanylmethyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(methylsulfonylsulfanylmethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(methylsulfonylmethyl)-1H-imidazole
- 5-(methylthio)-1H-imidazole
- 5-(sulfonylmethyl)-1H-imidazole
Uniqueness
5-(methylsulfonylsulfanylmethyl)-1H-imidazole is unique due to the presence of both sulfonyl and sulfanylmethyl groups, which impart distinct chemical properties
Properties
Molecular Formula |
C5H8N2O2S2 |
---|---|
Molecular Weight |
192.3 g/mol |
IUPAC Name |
5-(methylsulfonylsulfanylmethyl)-1H-imidazole |
InChI |
InChI=1S/C5H8N2O2S2/c1-11(8,9)10-3-5-2-6-4-7-5/h2,4H,3H2,1H3,(H,6,7) |
InChI Key |
IWLNHFZVSUDWJY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCC1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.